LongipedlactoneB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
LongipedlactoneB is typically isolated from the leaves and stems of Kadsura longipedunculata through a series of extraction and purification processes . The isolation involves solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from the plant source .
Chemical Reactions Analysis
Types of Reactions
LongipedlactoneB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
. Some of the key areas of research include:
Mechanism of Action
The mechanism of action of LongipedlactoneB involves its interaction with specific molecular targets and pathways . The compound exerts its effects by modulating signaling pathways related to cell proliferation, apoptosis, and inflammation . For example, this compound has been shown to inhibit the Hedgehog signaling pathway, which plays a crucial role in the development and progression of certain cancers .
Comparison with Similar Compounds
LongipedlactoneB is part of a group of triterpene dilactones that includes other similar compounds such as LongipedlactoneA, LongipedlactoneC, and LongipedlactoneJ . These compounds share a similar pentacyclic skeleton but differ in their functional groups and biological activities . Compared to its counterparts, this compound is unique due to its potent cytotoxic activity and specific inhibitory effects on the Hedgehog signaling pathway .
List of Similar Compounds
- LongipedlactoneA
- LongipedlactoneC
- LongipedlactoneJ
Properties
Molecular Formula |
C30H40O5 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(1S,9R,12S,13R,16S,18S)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |
InChI |
InChI=1S/C30H40O5/c1-17-7-10-24(34-27(17)32)19(3)21-13-14-29(6)23(18(21)2)16-30(33)15-20-8-12-26(31)35-28(4,5)22(20)9-11-25(29)30/h7-8,12,15,19,21-25,33H,2,9-11,13-14,16H2,1,3-6H3/t19-,21-,22-,23+,24-,25+,29-,30-/m1/s1 |
InChI Key |
NHRSXCUUAIYPDX-SSFSOOTESA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@H]2CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C |
Origin of Product |
United States |
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